molecular formula C8H4FNO3 B12361232 8-fluoro-8H-3,1-benzoxazine-2,4-dione

8-fluoro-8H-3,1-benzoxazine-2,4-dione

Katalognummer: B12361232
Molekulargewicht: 181.12 g/mol
InChI-Schlüssel: XFJZKQKBSMRRGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-fluoro-8H-3,1-benzoxazine-2,4-dione is a chemical compound with the molecular formula C8H4FNO3 It is known for its unique structure, which includes a benzoxazine ring with a fluorine atom at the 8th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-8H-3,1-benzoxazine-2,4-dione typically involves the reaction of N,O-dimethylhydroxylamine hydrochloride with triethylamine in ethanol and water at room temperature. This is followed by the addition of 8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione and refluxing the mixture for several hours . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

8-fluoro-8H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The fluorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives.

Wissenschaftliche Forschungsanwendungen

8-fluoro-8H-3,1-benzoxazine-2,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-fluoro-8H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

8-fluoro-8H-3,1-benzoxazine-2,4-dione can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and reactivity.

Eigenschaften

Molekularformel

C8H4FNO3

Molekulargewicht

181.12 g/mol

IUPAC-Name

8-fluoro-8H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H4FNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3,5H

InChI-Schlüssel

XFJZKQKBSMRRGH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(C2=NC(=O)OC(=O)C2=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.